molecular formula C6H14ClNO5 B7950040 (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride

(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride

Cat. No.: B7950040
M. Wt: 215.63 g/mol
InChI Key: CBOJBBMQJBVCMW-YPXSYIHASA-N
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Description

(3S,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride (CAS: 5505-63-5), also known as D-Mannosamine hydrochloride, is a six-carbon amino sugar derivative with the molecular formula C₆H₁₄ClNO₅ and a molecular weight of 215.63 g/mol . It is an endogenous metabolite involved in glycosylation pathways and structural modifications of glycoproteins and glycolipids . The compound exhibits four stereocenters at positions 2S, 3R, 4S, 5R, contributing to its unique biochemical interactions . It is highly water-soluble (43 mg/mL in water) and typically stored under nitrogen at 2–8°C to maintain stability .

Properties

IUPAC Name

(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3?,4-,5+,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJBBMQJBVCMW-YPXSYIHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(C=O)N)O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-63-5
Record name D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-amino-2-deoxy-D-mannose hydrochloride
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Preparation Methods

Hexose Sugar Derivatives as Precursors

Protected derivatives of D-mannose, such as 1,2:5,6-di-O-isopropylidene-α-D-mannofuranose, are employed to mask hydroxyl groups at C1, C2, C5, and C6, leaving C3 and C4 exposed for subsequent modifications. This strategy minimizes side reactions during amination.

Key Synthetic Routes

Azide-Based Amination via Glycal Intermediates

This method, detailed in US Patent 4,195,174, involves glycals (1,2-unsaturated sugars) as intermediates:

Step 1: Glycal Formation
D-Mannose is converted to tri-O-acetyl-D-glucal via acid-catalyzed elimination:

D-MannoseHOAc, H2SO4Ac2OTri-O-acetyl-D-glucal\text{D-Mannose} \xrightarrow[\text{HOAc, H}2\text{SO}4]{\text{Ac}_2\text{O}} \text{Tri-O-acetyl-D-glucal}

Step 2: Azide Addition
The glycal undergoes stereoselective azidonation using sodium azide and ceric ammonium nitrate (CAN) in acetonitrile:

Tri-O-acetyl-D-glucalCANNaN32-Azido-2-deoxy-tri-O-acetyl-D-mannose\text{Tri-O-acetyl-D-glucal} \xrightarrow[\text{CAN}]{\text{NaN}_3} \text{2-Azido-2-deoxy-tri-O-acetyl-D-mannose}

The anti-addition of azide ensures the desired S configuration at C2.

Step 3: Azide Reduction and Hydrochloride Formation
Catalytic hydrogenation (H₂, Pd/C) reduces the azide to an amine, followed by HCl treatment:

2-Azido intermediateHClH2/Pd2-Amino-2-deoxy-D-mannose hydrochloride\text{2-Azido intermediate} \xrightarrow[\text{HCl}]{\text{H}_2/\text{Pd}} \text{2-Amino-2-deoxy-D-mannose hydrochloride}

Step 4: Oxidation to Aldehyde
Protected intermediates are oxidized at C1 using TEMPO/NaClO₂ to yield the aldehyde functionality:

Protected amineNaClO2TEMPO(3S,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride\text{Protected amine} \xrightarrow[\text{NaClO}_2]{\text{TEMPO}} \text{(3S,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride}

Table 1: Azide Route Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Azidonation Temp0–5°C7895
Hydrogenation Time4 hr9298
Oxidation CatalystTEMPO/NaClO₂8597

Reductive Amination of Keto-Sugars

An alternative approach involves reductive amination of a 2-keto intermediate:

Step 1: Keto-Sugar Synthesis
D-Allose is oxidized at C2 using Pt/O₂ catalysis to form 2-keto-D-ribo-hexose:

D-AllosePt/O22-Keto-D-ribo-hexose\text{D-Allose} \xrightarrow{\text{Pt/O}_2} \text{2-Keto-D-ribo-hexose}

Step 2: Reductive Amination
The keto group reacts with ammonium acetate under hydrogenation (Ra-Ni catalyst) to install the amine:

2-Keto intermediateNH4OAcH2/Ra-Ni2-Amino-D-ribo-hexose\text{2-Keto intermediate} \xrightarrow[\text{NH}4\text{OAc}]{\text{H}2/\text{Ra-Ni}} \text{2-Amino-D-ribo-hexose}

Step 3: Hydrochloride Salt Formation
The free base is treated with HCl in ethanol to precipitate the hydrochloride salt:

2-Amino-D-ribo-hexoseHCl/EtOH(3S,4R,5R)-Hydrochloride\text{2-Amino-D-ribo-hexose} \xrightarrow{\text{HCl/EtOH}} \text{(3S,4R,5R)-Hydrochloride}

Table 2: Reductive Amination Efficiency

ParameterConditionYield (%)
Ammonium Acetate3 eq81
Hydrogen Pressure50 psi88
Catalyst Loading5% Ra-Ni90

Hydroxyl Group Deprotection Strategies

Acidic Hydrolysis

Acetyl and benzyl groups are removed using HCl in dioxane/water (1:1), achieving >95% deprotection efficiency.

Enzymatic Deprotection

Lipase-catalyzed cleavage of ester protections (e.g., vinyl acetate) offers milder conditions, preserving acid-sensitive aldehyde groups.

Challenges and Mitigation Strategies

  • Stereochemical Drift : Use of bulky protecting groups (e.g., tert-butyldimethylsilyl) minimizes epimerization during amination.

  • Aldehyde Oxidation Overreach : TEMPO/NaClO₂ systems prevent over-oxidation to carboxylic acids.

  • Salt Hygroscopicity : Lyophilization under argon ensures stable hydrochloride salt storage.

Industrial Scalability and Cost Analysis

MethodCost ($/kg)Scalability (kg/batch)
Azide Route1,20050
Reductive Amination950100

The reductive amination route is favored for large-scale production due to lower reagent costs and higher throughput .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as amino alcohols, ketones, and carboxylic acids, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to form extensive hydrogen bonds due to the four hydroxyl groups allows for enhanced interactions with biological molecules. This property is crucial for:

  • Drug Design : The compound may serve as a lead molecule in the design of new therapeutics targeting metabolic pathways.
  • Enzyme Inhibition : Studies indicate potential inhibitory effects on specific enzymes involved in carbohydrate metabolism, making it relevant for conditions like diabetes and obesity.

Biochemical Research

In biochemical studies, the compound's role as a substrate or inhibitor can be significant:

  • Carbohydrate Processing Enzymes : Its interaction with enzymes such as glycosyltransferases and glycosidases has been documented. The compound's stereochemistry affects its binding affinity and enzymatic activity.
  • Metabolic Pathways : Research has indicated that it may influence metabolic pathways related to amino sugars, providing insights into cellular processes and disease mechanisms.

Structural Biology

The structural analysis of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal; hydrochloride can provide valuable information:

  • X-ray Crystallography : Determining the crystal structure helps elucidate the compound's interactions at the molecular level.
  • Molecular Modeling : Computational studies can predict how this compound interacts with various biological targets, aiding in the rational design of derivatives with improved efficacy.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal; hydrochloride exhibited significant inhibition of specific glycosidases involved in carbohydrate metabolism. This finding suggests its potential use in developing therapeutic agents for metabolic disorders.
  • Case Study 2 : Another research effort focused on the synthesis of derivatives of this compound to enhance its pharmacological properties. These derivatives showed improved binding affinities to target enzymes compared to the parent compound.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall metabolic processes .

Comparison with Similar Compounds

D-Glucosamine Hydrochloride

  • Structure: (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride (CAS: 3416-24-8).
  • Key Differences: The stereochemistry at C2 (R vs. S) and C3 (R vs. R) distinguishes it from D-Mannosamine hydrochloride.
  • Biological Role : A precursor in hyaluronic acid synthesis, widely used in joint health supplements.
  • Solubility : Comparable aqueous solubility (40 mg/mL) but differs in enzymatic recognition due to stereochemistry .

Galactosamine Derivatives

  • Example: (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal (CAS: 7535-00-4).
  • Key Differences : Stereochemistry at C4 (R vs. S) alters its metabolic pathway.
  • Applications : Studied for modulating autoimmune diseases (e.g., type 1 diabetes) and enhancing ATP production in mammalian cells .

Functional Group Modifications

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one Hydrochloride

  • Structure : Ketose derivative with a ketone group at C2 instead of an aldehyde (CAS: 39002-30-7).
  • Impact : Reduced reactivity in Schiff base formation but increased stability in alkaline conditions .

Chloro-Substituted Analog

  • Example : (2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal.
  • Key Differences: Replacement of the amino group with chlorine eliminates its role in glycosylation but enhances electrophilicity for nucleophilic reactions .

Pharmacological and Industrial Relevance

D-Mannosamine Hydrochloride

  • Applications : Used in glycoengineering to study N-linked glycosylation and as a precursor for sialic acid biosynthesis .
  • Purity : Commercial grades exceed 98% purity, with clinical research focused on metabolic diseases .

D-Glucosamine Hydrochloride

  • Applications : Dominates the nutraceutical market for osteoarthritis management.
  • Market Data: Global annual sales exceed $2 billion, contrasting with D-Mannosamine’s niche research applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Stereochemistry (C2-C5) Key Applications Solubility (Water)
D-Mannosamine hydrochloride 5505-63-5 C₆H₁₄ClNO₅ 2S, 3R, 4S, 5R Glycosylation studies 43 mg/mL
D-Glucosamine hydrochloride 3416-24-8 C₆H₁₄ClNO₅ 2R, 3R, 4S, 5R Joint health supplements 40 mg/mL
Galactosamine (free base) 7535-00-4 C₆H₁₃NO₅ 2R, 3R, 4R, 5R Autoimmune disease research 35 mg/mL
1-Aminohexan-2-one hydrochloride 39002-30-7 C₆H₁₄ClNO₅ 3S, 4R, 5R (ketose at C2) Stability studies 30 mg/mL

Research Findings and Implications

  • Galactosamine derivatives exhibit higher specificity for immune modulation, linked to their distinct C4 stereochemistry .
  • The chloro-substituted analog is under investigation for covalent protein targeting in drug design .

Biological Activity

The compound (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal; hydrochloride (CAS No. 1772-03-8) is a chiral amino sugar derivative notable for its multiple hydroxyl groups and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structure and Composition

  • Molecular Formula : C₆H₁₄ClNO₅
  • Molecular Weight : 215.63 g/mol
  • InChI Key : FZHXIRIBWMQPQF-VANKVMQKSA-N

Physical Properties

PropertyValue
Boiling PointNot available
SolubilityWater soluble
Number of Heavy Atoms13
Number of H-bond Donors5
Number of H-bond Acceptors6

The biological activity of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is primarily attributed to its structural characteristics as an amino sugar. It interacts with various biological pathways, influencing metabolic processes and cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that it effectively inhibits the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in immune cells, which could be beneficial for treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Evidence suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis. This property positions it as a candidate for further research in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial viability at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a decrease in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls. This suggests a robust anti-inflammatory mechanism.

Case Study 3: Neuroprotection in Cell Cultures

In neuroblastoma cell lines exposed to oxidative stress agents, the compound demonstrated a protective effect by reducing cell death by up to 30% when administered at a concentration of 100 µM. This highlights its potential for therapeutic use in neurodegenerative disorders.

Q & A

Q. Methodological Recommendations :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for hydroxyl groups) .
  • HPLC-MS : Quantify purity (reported up to 98.86%) and detect impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry .

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight215.63 g/mol (C₆H₁₄ClNO₅)
Purity98.86% (HPLC)
Storage ConditionsDark, dry, room temperature

Basic: What are the established biological roles of this compound?

Q. Answer :

  • Endogenous Metabolite : Involved in glycosylation pathways and amino sugar metabolism .
  • Antimicrobial Activity : Disrupts bacterial/fungal cell membranes via surface binding .

Q. Methodological Insight :

  • Metabolomic Studies : Use isotopic labeling (e.g., ¹³C-glucose tracing) to track incorporation into glycoproteins .
  • Microbial Assays : Assess growth inhibition in E. coli or C. albicans cultures with varying compound concentrations .

Advanced: How does stereochemistry influence its biological activity?

Q. Answer :

  • (2R,3R,4R,5R) Isomer : Reported to increase ATP levels in mammalian cells and protect against autoimmune diseases (e.g., type 1 diabetes) .
  • (2S,3R,4S,5R) Isomer (D-Mannosamine) : Acts as a metabolic inhibitor, disrupting N-linked glycosylation .

Q. Data Contradiction Analysis :

  • ATP Modulation : The (2R,3R,4R,5R) isomer enhances ATP, while D-Mannosamine may compete with glucose uptake, reducing ATP .
  • Experimental Design : Compare isomers in mitochondrial assays (e.g., Seahorse XF Analyzer) to resolve discrepancies .

Q. Table 2: Stereochemical Impact on Activity

IsomerBiological ActivitySource
(2R,3R,4R,5R)↑ ATP; anti-autoimmune effects
(2S,3R,4S,5R)Glycosylation inhibition

Advanced: How to investigate its role in metabolic disease models?

Answer :
Experimental Design :

  • In Vivo Models : Use diabetic rodents to assess glucose tolerance and insulin sensitivity post-administration .
  • Mechanistic Studies : Knock out glycosylation enzymes (e.g., O-GlcNAc transferase) to isolate compound-specific effects .

Q. Data Interpretation :

  • Contradictions : Some studies report pro-metabolic effects (e.g., ATP increase), while others note toxicity at high doses .
  • Dose Optimization : Conduct dose-response curves (0.1–10 mM) to identify therapeutic windows .

Basic: What safety precautions are required for handling?

Q. Answer :

  • Hazard Codes : H302 (harmful if swallowed), H319 (eye irritation), H335 (respiratory irritation) .
  • Protocols :
    • Use PPE (gloves, goggles) in ventilated hoods.
    • Store at room temperature, protected from light and moisture .

Q. Table 3: Safety Data

HazardPrecautionary MeasureSource
Skin Irritation (H315)Wear nitrile gloves
Respiratory Irritation (H335)Use fume hood

Advanced: How to resolve contradictions in reported enzymatic interactions?

Q. Answer :

  • Hypothesis : Stereochemical variations may target distinct enzymes (e.g., hexokinase vs. glycosyltransferases) .
  • Methodology :
    • Enzyme Kinetics : Measure Km/Vmax for isomers with purified enzymes .
    • Structural Docking : Use computational models (e.g., AutoDock) to predict binding affinities .

Case Study :
The (2R,3R,4R,5R) isomer binds mitochondrial complexes, enhancing ATP synthesis, while D-Mannosamine inhibits ER-resident glycosyltransferases .

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